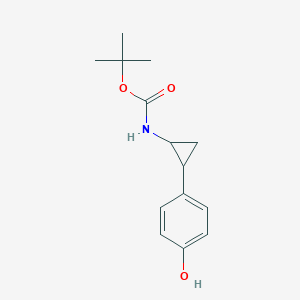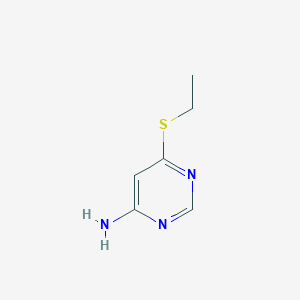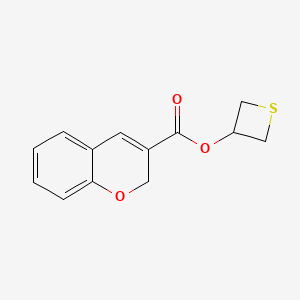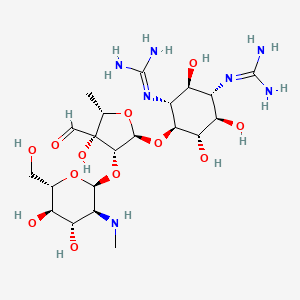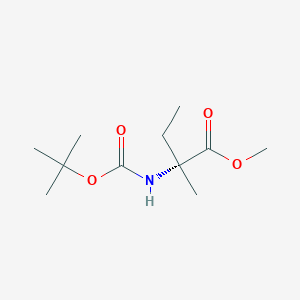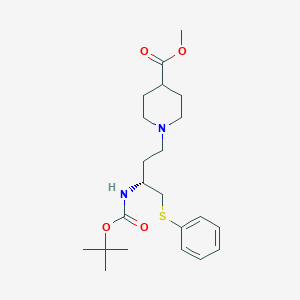![molecular formula C18H12BrN3 B12935085 2-(4-Bromophenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine CAS No. 350025-74-0](/img/structure/B12935085.png)
2-(4-Bromophenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones. One common method is the Groebke-Blackburn three-component reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isocyanide . This reaction is often carried out under mild conditions and can be catalyzed by various metal catalysts or proceed via metal-free pathways.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-position of the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo[4,5-b]pyridine N-oxides, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
Chemistry: It serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Industry: Its unique chemical properties make it useful in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)pyridine: Shares the bromophenyl group but lacks the imidazo[4,5-b]pyridine core.
3-Phenylimidazo[4,5-b]pyridine: Similar structure but without the bromophenyl substitution.
Thienopyridine derivatives: Contain a sulfur atom in place of the nitrogen in the imidazo[4,5-b]pyridine ring.
Uniqueness
2-(4-Bromophenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Properties
CAS No. |
350025-74-0 |
|---|---|
Molecular Formula |
C18H12BrN3 |
Molecular Weight |
350.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-3-phenylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C18H12BrN3/c19-14-10-8-13(9-11-14)17-21-16-7-4-12-20-18(16)22(17)15-5-2-1-3-6-15/h1-12H |
InChI Key |
HSEOEKIGMXAUDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)N=C2C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-((1R,3S,5S)-2,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935002.png)
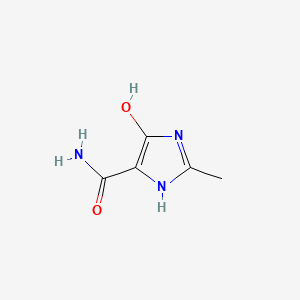
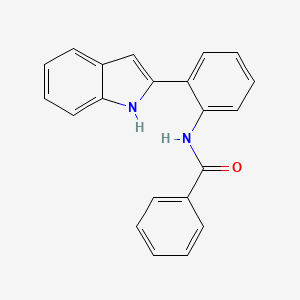
![2-(6-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B12935030.png)
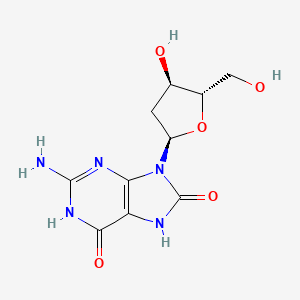

![tert-Butyl (S)-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12935046.png)
